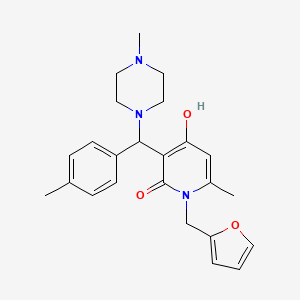

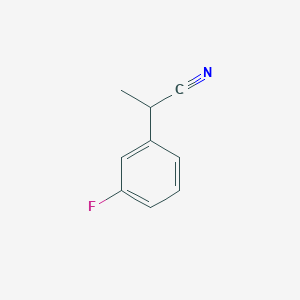

![molecular formula C20H15F3N6O2S B2465785 N-(4-(trifluorométhyl)phényl)-2-((3-(4-méthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acétamide CAS No. 863500-51-0](/img/structure/B2465785.png)

N-(4-(trifluorométhyl)phényl)-2-((3-(4-méthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H15F3N6O2S and its molecular weight is 460.44. The purity is usually 95%.

BenchChem offers high-quality 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Thérapie photothermique (PTT)

La thérapie photothermique consiste à utiliser des agents absorbant la lumière pour convertir l'énergie lumineuse en chaleur, détruisant sélectivement les cellules cancéreuses ou les agents pathogènes. La structure du composé suggère un potentiel en tant qu'agent photothermique en raison de son unité déficiente en électrons et de ses propriétés d'absorption. Plus précisément :

- Polymères conjugués donneur-accepteur (D-A) : Le composé peut être incorporé dans des polymères conjugués D-A, tels que PBDT-QTz et PCDT-QTz. Ces polymères présentent une excellente efficacité de conversion photothermique, ce qui en fait des candidats prometteurs pour les applications PTT. PBDT-QTz, en particulier, atteint un coefficient d'extinction élevé à 850 nm et une efficacité de conversion photothermique optimale sous un laser de 808 nm. Des expériences in vitro et in vivo démontrent une rémission tumorale sans récidive après administration intraveineuse et irradiation au laser .

Modulation épigénétique

La structure du composé contient un échafaudage de [1,2,3]triazolo[4,5-d]pyrimidine, qui a été étudié pour la modulation épigénétique :

- Inhibition de la déméthylase 1 spécifique de la lysine (LSD1) : Les dérivés de [1,2,3]triazolo[4,5-d]pyrimidine ont été étudiés comme inhibiteurs de la LSD1. Le composé 19, par exemple, inhibe puissamment l'USP28 (IC50 = 1,10 ± 0,02 μmol/L) avec une sélectivité par rapport à l'USP7 et à la LSD1. Ces inhibiteurs jouent un rôle crucial dans la régulation épigénétique et peuvent avoir des implications thérapeutiques .

Conception et criblage de médicaments

Les propriétés du composé peuvent contribuer aux efforts de découverte de médicaments :

- Descripteurs clés : Une étude a identifié cinq descripteurs clés pour la [1,2,3]triazolo[4,5-d]pyrimidine (1,2,3-TPD). Ces descripteurs aident à cribler des médicaments efficaces et nouveaux pour diverses applications .

Synthèse pharmaceutique

La voie de synthèse du composé peut être explorée pour des applications pharmaceutiques :

- Procédé de préparation : Les dérivés du composé, dont le 1-[5-tert-butyl-3-[(1-méthyltétrazol-5-yl)méthyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol, présentent un potentiel en tant que composés pharmaceutiquement actifs. Comprendre leur processus de synthèse est essentiel pour le développement de médicaments .

Mécanisme D'action

Target of Action

The primary target of this compound is Ubiquitin specific peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that is closely associated with the occurrence and development of various malignancies .

Mode of Action

The compound interacts with USP28 and inhibits its activity . It binds to USP28 reversibly and directly affects its protein levels . The compound shows selectivity over other proteins like USP7 and LSD1 .

Biochemical Pathways

The inhibition of USP28 by the compound affects the ubiquitin-proteasome system, a crucial pathway in cellular protein degradation . This results in the suppression of cell proliferation, cell cycle progression at the S phase, and epithelial-mesenchymal transition (EMT) progression in cancer cells .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available from the search results, the compound’s potent inhibition of USP28 (IC50 = 1.10 ± 0.02 μmol/L, Kd = 40 nmol/L) suggests it may have good bioavailability .

Result of Action

The compound’s action results in significant inhibition of USP28 activity in cancer cells . This leads to the suppression of cell proliferation, cell cycle progression at the S phase, and EMT progression in cancer cells .

Propriétés

IUPAC Name |

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N6O2S/c1-31-15-8-6-14(7-9-15)29-18-17(27-28-29)19(25-11-24-18)32-10-16(30)26-13-4-2-12(3-5-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRSYILOGIMERW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465707.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2465709.png)

![2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2465716.png)

![N-(3,3-Difluorocyclobutyl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2465717.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2465718.png)

![5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2465722.png)